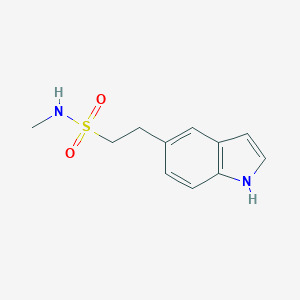

2-(1H-インドール-5-イル)-N-メチルエタンスルホンアミド

概要

説明

2-(1H-Indol-5-yl)-N-methylethanesulfonamide, also known as 5-methoxyindole-2-methanesulfonamide (MIMS), is a small molecule that has been studied for its potential therapeutic use in various diseases. MIMS has a unique molecular structure, consisting of an indole ring, a methoxy group, and a methanesulfonamide group. This molecule has been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, an anti-viral agent, and even as a neuroprotective agent.

科学的研究の応用

薬理学的調査

この化合物は、さまざまな薬理学的に活性な分子の合成における貴重な中間体として機能します。 そのインドール部分は、多くの天然物や生物活性化合物に見られる共通の構造要素であり、創薬の重要な標的となっています . この化合物は、受容体タンパク質と相互作用する能力と潜在的な生物活性があるため、新しい治療薬の開発におけるさらなる研究の候補となっています。

農薬化学

農業では、この化合物の誘導体は、植物受容体タンパク質に強い親和性を示し、新しい農薬の開発に活用できる可能性があります . これらの化合物は、成長調整剤やストレス保護剤として機能し、作物の回復力と収量の向上に役立つ可能性があります。

化学合成

この化合物は、汎用性の高い中間体として、幅広い二置換メタンアミンの合成に使用できます。これは、潜在的な生物活性のために注目されています。 これは、有機合成における貴重な構成要素であり、スクリーニング目的のための多様な化学ライブラリの作成に貢献しています .

細胞毒性研究

“2-(1H-インドール-5-イル)-N-メチルエタンスルホンアミド”から誘導された化合物は、A2780やHeLaなど、さまざまな癌細胞株に対する細胞毒性効果について評価されています . この用途は、潜在的な抗癌剤を特定するのに役立つため、癌研究にとって非常に重要です。

抗酸化研究

この化合物の誘導体は、酸化ストレス関連疾患のメカニズムの理解に重要である、顕著な抗酸化能力も示しています . この研究は、酸化損傷によって引き起こされる状態を予防または治療できる可能性のある新しい抗酸化剤の開発に貢献できます。

作用機序

Target of Action

The primary target of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide, also known as N-Methyl-1H-indole-5-ethanesulfonamide, is Carbonic Anhydrase 2 . Carbonic Anhydrase 2 is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible hydration of carbon dioxide, a reaction that is fundamental to many biological processes .

Mode of Action

It is known that indolyl-1,2,4-oxidizable derivatives, which are structurally similar to our compound, have been evaluated as new class of non-competitive α-glucosidase inhibitors . These compounds interact with their targets and cause changes that result in the inhibition of the target enzyme .

Biochemical Pathways

The compound affects the biochemical pathways involving its target, Carbonic Anhydrase 2. This enzyme is involved in various physiological processes, including the regulation of pH and the transport of carbon dioxide and bicarbonate in the body . By inhibiting this enzyme, the compound could potentially affect these processes.

Pharmacokinetics

It’s worth noting that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It has been suggested that indolyl-1,2,4-oxidizable derivatives, which are structurally similar to our compound, show better inhibitory activity than the reference drug (acarbose) against α-glucosidase . This suggests that our compound might also have potential inhibitory effects on this enzyme.

生化学分析

Biochemical Properties

2-(1H-Indol-5-yl)-N-methylethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 2-(1H-Indol-5-yl)-N-methylethanesulfonamide, have been shown to interact with receptor proteins such as RCAR/PYR/PYL in plants, which are involved in abscisic acid signaling . These interactions often involve binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.

Cellular Effects

2-(1H-Indol-5-yl)-N-methylethanesulfonamide affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 2-(1H-Indol-5-yl)-N-methylethanesulfonamide, can modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli . Additionally, these compounds can alter gene expression patterns, leading to changes in cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide involves its interaction with specific biomolecules. This compound can bind to enzymes and receptors, leading to changes in their activity. For example, indole derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition occurs through non-competitive binding, where the compound binds to a site other than the active site, altering the enzyme’s conformation and reducing its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular functions. Studies have shown that indole derivatives can maintain their activity over extended periods, but their stability can be affected by environmental conditions such as pH and temperature . Long-term exposure to 2-(1H-Indol-5-yl)-N-methylethanesulfonamide may lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in metabolic functions. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

2-(1H-Indol-5-yl)-N-methylethanesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, indole derivatives can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, thereby affecting energy production and metabolic homeostasis . These interactions can lead to changes in the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide can influence its biological activity and effectiveness in different tissues.

Subcellular Localization

2-(1H-Indol-5-yl)-N-methylethanesulfonamide exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide within the cell can influence its interactions with other biomolecules and its overall biological effects.

特性

IUPAC Name |

2-(1H-indol-5-yl)-N-methylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-12-16(14,15)7-5-9-2-3-11-10(8-9)4-6-13-11/h2-4,6,8,12-13H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXMUBLAPJLGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00541746 | |

| Record name | 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98623-50-8 | |

| Record name | 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00541746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

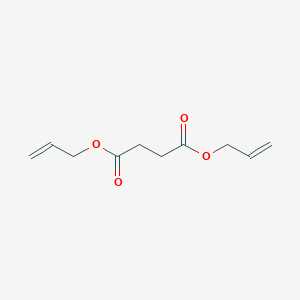

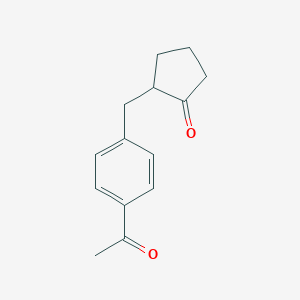

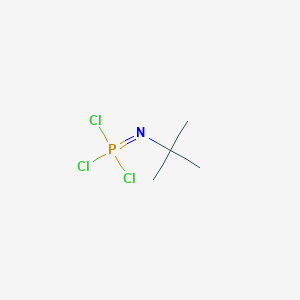

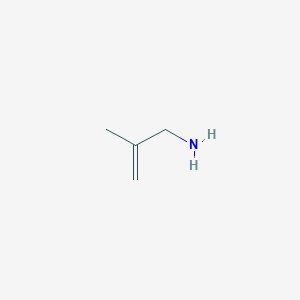

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)